molecular formula C9H8BrNO5 B13490140 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid

2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid

Cat. No.: B13490140
M. Wt: 290.07 g/mol
InChI Key: BDXAMVWGHZWZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H8BrNO5 It is a derivative of acetic acid, featuring a bromine, methoxy, and nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid typically involves the bromination of 4-methoxy-2-nitrophenylacetic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually refluxed in an appropriate solvent like acetic acid or chloroform to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like palladium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: 2-(2-Amino-4-methoxy-5-nitrophenyl)acetic acid or 2-(2-Thio-4-methoxy-5-nitrophenyl)acetic acid.

    Reduction: 2-(2-Bromo-4-methoxy-5-aminophenyl)acetic acid.

    Oxidation: 2-(2-Bromo-4-hydroxy-5-nitrophenyl)acetic acid.

Scientific Research Applications

2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-nitrophenyl)acetic acid
  • 2-(4-Bromo-2-nitrophenyl)acetic acid
  • 2-(2-Bromo-4-methoxyphenyl)acetic acid

Uniqueness

2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H8BrNO5

Molecular Weight

290.07 g/mol

IUPAC Name

2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid

InChI

InChI=1S/C9H8BrNO5/c1-16-8-4-6(10)5(3-9(12)13)2-7(8)11(14)15/h2,4H,3H2,1H3,(H,12,13)

InChI Key

BDXAMVWGHZWZGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.